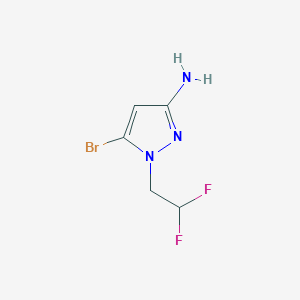

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15770019

Molecular Formula: C5H6BrF2N3

Molecular Weight: 226.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6BrF2N3 |

|---|---|

| Molecular Weight | 226.02 g/mol |

| IUPAC Name | 5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10) |

| Standard InChI Key | OXJNBEOIGYRHBY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N(N=C1N)CC(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The molecular formula is C₅H₆BrF₂N₃, with a molecular weight of 226.02 g/mol . Key structural elements include:

-

A bromine atom at position 5 of the pyrazole ring

-

A 2,2-difluoroethyl substituent at position 1

-

An amine group at position 3

The canonical SMILES representation is C1=C(C(=NN1CC(F)F)N)Br, while the InChIKey IAGSVTWZLHIZRX-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆BrF₂N₃ | |

| Molecular Weight | 226.02 g/mol | |

| CAS Registry Number | 1006462-46-9 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| XLogP3 | 1.9 (Predicted) |

Synthesis and Manufacturing Considerations

Synthetic Pathways

While no published procedures specifically describe the synthesis of the 5-bromo isomer, analogous compounds suggest a multi-step approach:

-

Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions .

-

Difluoroethylation: Introduction of the 2,2-difluoroethyl group using reagents like 2-bromo-1,1-difluoroethane under basic conditions.

-

Bromination: Electrophilic aromatic substitution at position 5 using brominating agents (NBS or Br₂ in controlled conditions) .

Critical challenges include:

-

Regioselective control during bromination to favor the 5-position

-

Stability of the amine group under strong electrophilic conditions

Research Applications and Future Directions

Medicinal Chemistry Development

This compound serves as a versatile building block for:

-

Antiviral prodrug development (particularly RNA viruses)

-

Cancer immunotherapy agents targeting nucleotide metabolism

-

Autoimmune disease therapeutics with improved safety profiles

Recent advances in cryo-EM and fragment-based drug design enable precise optimization of pyrazole-based DHODH inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume